molecular formula C16H15ClN2O3 B5786697 2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide

2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide

Cat. No. B5786697
M. Wt: 318.75 g/mol
InChI Key: WCKBTPGRZHDEAL-UHFFFAOYSA-N
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Description

The compound “2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been the subject of recent investigations due to their potential therapeutic applications . They are considered valuable building blocks in medicinal chemistry, combining chemistry and pharmacology to design and develop new pharmaceutical compounds .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The aim is to study the utilization of drugs and their biological effects . The process involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Scientific Research Applications

Biological Function and Therapeutic Potential

ZINC00474949, like other zinc compounds, may play a significant role in biological functions due to zinc’s involvement in various cellular processes. Zinc ions are crucial for intercellular communication and intracellular events, including gene expression regulation, DNA metabolism, and chromatin structure. The compound could be investigated for its potential in modulating zinc-dependent proteins, which are vital in cell proliferation, maturation, death, immune responses, and antioxidant defenses .

Public Health and Nutrition

Research into zinc status in public health has highlighted the importance of zinc in numerous biochemical reactions within the human body. ZINC00474949 could be part of studies aimed at improving zinc status and protecting public health, considering its role in the immune system, gene expression, cell growth, and division .

Nanotechnology and Material Science

Zinc oxide nanoparticles (ZnONPs) have garnered attention for their biocompatibility, low toxicity, sustainability, and cost-effectiveness. ZINC00474949 might contribute to the synthesis and characterization of ZnONPs, which are widely used in various industrial and medical applications .

Pharmaceutical Development

Phenoxy acetamide derivatives, which include ZINC00474949, have been explored for their therapeutic potential. This compound could be a candidate for the synthesis of new pharmaceuticals or the improvement of existing ones, particularly in the areas of cancer treatment, as some derivatives have shown potent anti-cancer activity .

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11(20)18-12-6-8-13(9-7-12)22-10-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKBTPGRZHDEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide

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